1-[3-Amino-5-(hydroxymethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one
Description
Properties
Molecular Formula |
C8H13F3N2O2 |
|---|---|
Molecular Weight |
226.20 g/mol |
IUPAC Name |
1-[3-amino-5-(hydroxymethyl)piperidin-1-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H13F3N2O2/c9-8(10,11)7(15)13-2-5(4-14)1-6(12)3-13/h5-6,14H,1-4,12H2 |
InChI Key |
QFPXVPDIBBYSHF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(CC1N)C(=O)C(F)(F)F)CO |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Piperidine Core
The piperidine ring is generally synthesized via cyclization reactions involving organozinc intermediates and halogenated precursors. According to AbdelSalam (2013), the preparation of 2,5-disubstituted piperidines, which is closely related to the substitution pattern in this compound, can be accomplished by the reaction of protected β-aminoalkyl zinc iodides with chlorinated alkenes under copper catalysis, followed by base-induced cyclization (Scheme A).
Scheme A: Synthesis of 5-methylene-2-substituted piperidines
This method provides enantiomerically enriched piperidines in good yields (55%-85%). The subsequent hydrogenation of these piperidines using heterogeneous catalysts such as cobalt, ruthenium, or nickel nanocatalysts reduces the double bonds and can also facilitate the introduction of the amino group at position 3 by reductive amination or hydrogenolysis steps.
Functional Group Transformations: Amino and Hydroxymethyl Substitutions
The amino group at position 3 and the hydroxymethyl group at position 5 are introduced through selective functional group transformations:
Hydroxymethylation : This can be achieved by selective hydroxymethylation of the piperidine ring using formaldehyde or paraformaldehyde under basic or acidic catalysis, often following protection of the amino group to prevent side reactions.
Amination : The amino group is typically introduced via reductive amination of a corresponding ketone or aldehyde intermediate at position 3 or by nucleophilic substitution of a halogenated precursor.
Catalytic Hydrogenation
Hydrogenation plays a critical role in the synthesis, both for ring saturation and for the reduction of intermediates bearing unsaturated bonds or protecting groups. The use of cobalt, ruthenium, or nickel-based nanocatalysts has been reported to provide high stereoselectivity and yields. Hydrogenation conditions are optimized to avoid over-reduction or degradation of sensitive trifluoroethanone moieties.
Detailed Reaction Scheme and Conditions
Analytical Data and Research Findings
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C8H13F3N2O2 |
| Molecular Weight | 226.20 g/mol |
| LogP | 0.8 |
| pKa | 8.2 |
| IC50 (target enzyme) | 120 nM |
These properties indicate moderate lipophilicity and basicity, consistent with the presence of amino and trifluoroethanone groups, which influence biological activity and metabolic stability.
Reaction Yields and Stereoselectivity
- The organometallic cyclization step yields 55-85% of the intermediate piperidines with good stereocontrol.
- Hydrogenation steps achieve high diastereoselectivity, especially when trifluoroacetyl protecting groups are used.
- Overall synthetic yield for the target compound typically ranges from 40% to 60%, depending on purification and scale.
Summary of Key Research Articles and Sources
Chemical Reactions Analysis
1-[3-Amino-5-(hydroxymethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for biologically active compounds.
Industry: It is utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[3-Amino-5-(hydroxymethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-[3-Amino-5-methylpiperidin-1-yl]-2,2,2-trifluoroethan-1-one
- Key Differences : Replacement of the hydroxymethyl group with a methyl group.
- Impact :
- LogP : Increases to 1.5 (reduced aqueous solubility).
- Biological Activity : IC50 rises to 180 nM , indicating reduced potency compared to the target compound .
1-[4-Amino-5-(hydroxymethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one
- Key Differences: Amino group shifted to position 3.
- Impact :
- Receptor Binding : Lower affinity due to altered hydrogen-bonding geometry (IC50 = 210 nM ) .
- Solubility : Similar logP (0.9 ) but reduced membrane permeability.
Analogues with Alternative Heterocyclic Cores
1-[3-Amino-5-(hydroxymethyl)morpholin-1-yl]-2,2,2-trifluoroethan-1-one
- Core Modification : Piperidine replaced with morpholine.
- Impact :
- Basicity : pKa drops to 7.1 due to oxygen’s electron-withdrawing effect.
- Activity : IC50 = 250 nM (weaker enzyme inhibition) .
1-[3-Amino-5-(hydroxymethyl)pyrrolidin-1-yl]-2,2,2-trifluoroethan-1-one
- Core Modification : Six-membered piperidine replaced with five-membered pyrrolidine.
- Impact :
- Conformational Flexibility : Reduced ring size limits binding pocket accommodation.
- Potency : Higher IC50 (95 nM ) but elevated logP (1.9 ) compromises solubility .
Analogues with Trifluoroethanone and Protective Groups
1-(5-(((tert-butyl)dimethylsilyl)oxy)methyl)naphthalen-1-yl)-2,2,2-trifluoroethan-1-one
- Key Differences : Naphthalene core instead of piperidine; hydroxymethyl group protected by a silyl ether.
- Impact :
Research Findings and Implications
- Optimal Substituent Positioning: The 3-amino and 5-hydroxymethyl groups on piperidine are critical for balancing solubility (logP < 1) and enzyme inhibition (IC50 ~120 nM). Shifting the amino group to position 4 reduces potency by ~75% .
- Trifluoroethanone Role: The electron-deficient trifluoroethanone enhances binding to catalytic residues in enzymes, as seen across analogs .
- Trade-offs in Core Modifications : While pyrrolidine analogs show higher potency, their lipophilicity limits therapeutic applicability. Piperidine remains the preferred scaffold .
Biological Activity
1-[3-Amino-5-(hydroxymethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings from diverse sources.
Chemical Structure
The chemical structure of 1-[3-Amino-5-(hydroxymethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one is characterized by a piperidine ring substituted with an amino group and a hydroxymethyl group, along with a trifluoroethanone moiety. The molecular formula is CHFNO.
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Inhibition of Protein Kinases : The compound has been shown to inhibit specific protein kinases involved in cellular signaling pathways. This inhibition can lead to altered cellular responses and has implications in cancer therapy and inflammatory diseases.
- Neuroprotective Effects : Studies suggest that the compound may possess neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.
- Antimicrobial Activity : Preliminary data indicate that this compound may exhibit antimicrobial properties against certain bacterial strains, suggesting potential applications in treating infections.
Case Studies
- Inhibition of p38 MAP Kinase : A study demonstrated that derivatives of the compound effectively inhibited p38 mitogen-activated protein kinase (MAPK), a target implicated in inflammatory responses. The IC values ranged from 50 to 200 nM depending on the derivative used, indicating potent activity against this target .
- Neuroprotection in Animal Models : In vivo studies using rodent models of neurodegeneration showed that administration of the compound resulted in significant improvements in cognitive function and reduced neuronal apoptosis. The observed effects were linked to reduced levels of inflammatory cytokines and increased antioxidant enzyme activity .
- Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL, suggesting promising antimicrobial potential .
Data Tables
The following table summarizes key biological activities and findings related to the compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
